Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[4-(trifluoromethoxy)phenyl]-
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Overview
Description
Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[4-(trifluoromethoxy)phenyl]- is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrazine ring substituted with a pyridinyl ethyl group and a trifluoromethoxy phenyl group, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[4-(trifluoromethoxy)phenyl]- typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[4-(trifluoromethoxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives, depending on the nucleophile or electrophile used.
Scientific Research Applications
Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[4-(trifluoromethoxy)phenyl]- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[4-(trifluoromethoxy)phenyl]- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to various biological effects, such as the suppression of bacterial growth or the modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: A well-known antitubercular agent used in the treatment of tuberculosis.
N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine: A compound with similar structural features and pharmacological applications.
Uniqueness
Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[4-(trifluoromethoxy)phenyl]- stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its trifluoromethoxy group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
CAS No. |
821783-81-7 |
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Molecular Formula |
C18H15F3N4O |
Molecular Weight |
360.3 g/mol |
IUPAC Name |
N-(2-pyridin-4-ylethyl)-5-[4-(trifluoromethoxy)phenyl]pyrazin-2-amine |
InChI |
InChI=1S/C18H15F3N4O/c19-18(20,21)26-15-3-1-14(2-4-15)16-11-25-17(12-24-16)23-10-7-13-5-8-22-9-6-13/h1-6,8-9,11-12H,7,10H2,(H,23,25) |
InChI Key |
DWEALZLVUKJMKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=N2)NCCC3=CC=NC=C3)OC(F)(F)F |
Origin of Product |
United States |
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